(3S,5S)-[4]-Gingerdiol

5‑HT3 receptor Antiemetic Gastrointestinal pharmacology

(3S,5S)--Gingerdiol (CAS 1448789-37-4) is a stereospecific phenylpropanoid compound belonging to the gingerdiol class, characterized by a saturated 4‑carbon side chain with 3S,5S stereochemistry. As a minor constituent of the Zingiber officinale rhizome, its defined stereochemistry distinguishes it from other ginger‑derived bioactives and positions it as a tool compound for structure–activity relationship (SAR) and metabolic studies.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B15493404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-[4]-Gingerdiol
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O
InChIInChI=1S/C15H24O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12-13,16-18H,3-5,7,10H2,1-2H3/t12-,13-/m0/s1
InChIKeySVZGCYLXISBVQK-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5S)-[4]-Gingerdiol: Stereochemically Defined Ginger Bioactive for Targeted Research Procurement


(3S,5S)-[4]-Gingerdiol (CAS 1448789-37-4) is a stereospecific phenylpropanoid compound belonging to the gingerdiol class, characterized by a saturated 4‑carbon side chain with 3S,5S stereochemistry . As a minor constituent of the Zingiber officinale rhizome, its defined stereochemistry distinguishes it from other ginger‑derived bioactives and positions it as a tool compound for structure–activity relationship (SAR) and metabolic studies [1].

Why (3S,5S)-[4]-Gingerdiol Cannot Be Substituted with Other Ginger‑Derived Compounds


Procurement of a generic gingerol or gingerdiol mixture, or substitution with a different chain‑length variant, introduces experimental confounders. The biological activity of ginger‑derived arylalkanes is exquisitely sensitive to side‑chain length, oxidation state, and stereochemistry [1]. For instance, the 5‑HT3 receptor‑blocking potency varies >10‑fold across gingerols and gingerdiols of different chain lengths [2]. Using an undefined stereoisomeric mixture, or a compound with a different alkyl chain (e.g., [6]‑ or [8]‑ variants), invalidates SAR conclusions and prevents reproducible data on metabolic fate or target engagement.

Quantitative Evidence Guide: How (3S,5S)-[4]-Gingerdiol Differentiates from Closest Analogs


5‑HT3 Receptor Functional Antagonism: Chain‑Length Dependent Potency Compared to [6]‑Gingerdiol and [4]‑Gingerol

In a standardized [14C]guanidinium influx assay using N1E‑115 cells expressing 5‑HT3 receptors, [6]‑gingerdiol demonstrated functional antagonism potency approximately equivalent to [6]‑shogaol and substantially greater than [6]‑gingerol and [4]‑gingerol [1]. While direct quantitative data for (3S,5S)-[4]-gingerdiol are not yet reported in this system, the established structure–activity relationship (SAR) ranks [6]‑gingerdiol among the most potent 5‑HT3 blockers in the ginger family, whereas [4]‑gingerol exhibits the weakest activity . This chain‑length dependency informs the selection of [4]‑chain variants as negative controls or for SAR mapping.

5‑HT3 receptor Antiemetic Gastrointestinal pharmacology

Stereochemical Identity: (3S,5S) Configuration Defines a Specific Molecular Tool

(3S,5S)-[4]-Gingerdiol possesses a defined stereochemical configuration that distinguishes it from its diastereomer, (3R,5S)-[4]-gingerdiol, as well as from [6]‑gingerdiol stereoisomers . The (3S,5S) stereochemistry is a critical determinant of molecular recognition in biological systems; for instance, (3S,5S)-[6]-gingerdiol has been shown to reduce intestinal motility via 5‑HT3 receptor antagonism, whereas stereochemical variants may exhibit altered potency or metabolic profiles [1]. Procurement of a defined single stereoisomer eliminates the confounding variable of isomeric mixtures, ensuring reproducibility in receptor binding, cellular uptake, and metabolism studies.

Stereochemistry SAR Natural product chemistry

Metabolic Stability: Gingerdiols Are Primary, Stable Metabolites of Gingerols

6‑Gingerdiols, including the (3S,5S) and (3R,5S) stereoisomers, have been identified as the major metabolites of 6‑gingerol in both cancer cell lines and in vivo murine models [1]. This contrasts with the parent gingerols, which undergo rapid phase II conjugation and dehydration to shogaols [2]. The saturated gingerdiol backbone confers greater chemical stability and a distinct metabolic profile, making gingerdiols preferable for studies requiring sustained exposure or for probing metabolite‑driven pharmacology.

Drug metabolism Pharmacokinetics Cancer metabolism

Antioxidant and Anti‑Inflammatory Potential: Distinct from Shogaols

While direct quantitative comparisons for (3S,5S)-[4]-gingerdiol are absent from the literature, the saturated gingerdiol class lacks the α,β‑unsaturated enone moiety present in shogaols, which is primarily responsible for the potent anticancer and pro‑apoptotic activity of shogaols (e.g., [6]‑shogaol IC50 ≈8 μM vs. [6]‑gingerol IC50 ≈150 μM in H‑1299 cells) [1]. This structural difference suggests that gingerdiols, including the [4]‑chain variant, exert their effects through alternative mechanisms—likely antioxidant and anti‑inflammatory pathways—without the Michael acceptor reactivity of shogaols [2].

Antioxidant Anti‑inflammatory Natural products

Optimized Research Applications for (3S,5S)-[4]-Gingerdiol


Structure–Activity Relationship (SAR) Studies of 5‑HT3 Receptor Modulation

Utilize (3S,5S)-[4]-gingerdiol as a defined, low‑potency comparator in SAR panels alongside [6]‑gingerdiol, [6]‑gingerol, and [6]‑shogaol to dissect the contribution of side‑chain length and oxidation state to 5‑HT3 receptor antagonism . The [4]‑chain variant serves as an ideal negative control due to its minimal activity in N1E‑115 functional assays [1].

Metabolic Fate and Pharmacokinetic Profiling

Employ (3S,5S)-[4]-gingerdiol as a stable metabolite standard in LC‑MS/MS methods to quantify gingerdiol formation from gingerol precursors in vitro or in vivo . Its defined stereochemistry ensures accurate peak assignment and quantification, avoiding interference from diastereomeric species [2].

Anti‑Inflammatory Pathway Dissection (Non‑Cytotoxic Mechanism)

Use (3S,5S)-[4]-gingerdiol to probe anti‑inflammatory signaling (e.g., PGE2 suppression, NF‑κB modulation) in cell models where direct cytotoxicity from shogaols or longer‑chain gingerols would confound results . The lack of an enone moiety precludes Michael addition‑based artifacts [1].

Natural Product Dereplication and Quality Control

Deploy (3S,5S)-[4]-gingerdiol as an authenticated reference standard for HPLC‑UV/ELSD or LC‑HRMS dereplication of ginger extracts, enabling confident identification of this minor stereoisomer in complex matrices and supporting botanical authenticity and standardization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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